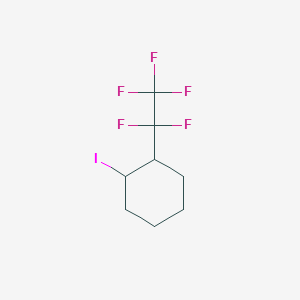
1-Iodo-2-(pentafluoroethyl)cyclohexane
Overview
Description
1-Iodo-2-(pentafluoroethyl)cyclohexane is an organoiodine compound with the molecular formula C8H10F5I. It is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring.
Preparation Methods
The synthesis of 1-Iodo-2-(pentafluoroethyl)cyclohexane typically involves the iodination of 2-(pentafluoroethyl)cyclohexane. One common method includes the reaction of 2-(pentafluoroethyl)cyclohexane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
1-Iodo-2-(pentafluoroethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to 2-(pentafluoroethyl)cyclohexane using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of 2-(pentafluoroethyl)cyclohexanone.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Iodo-2-(pentafluoroethyl)cyclohexane is primarily based on its ability to undergo substitution and reduction reactions. The iodine atom serves as a leaving group, allowing the compound to participate in various nucleophilic substitution reactions. The pentafluoroethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
1-Iodo-2-(pentafluoroethyl)cyclohexane can be compared with other similar compounds, such as:
1-Bromo-2-(pentafluoroethyl)cyclohexane: Similar in structure but contains a bromine atom instead of iodine.
1-Chloro-2-(pentafluoroethyl)cyclohexane: Contains a chlorine atom, leading to even greater differences in reactivity and stability compared to the iodine-containing compound.
2-(Pentafluoroethyl)cyclohexanol: A product of the substitution reaction of this compound with hydroxide ions.
Properties
IUPAC Name |
1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLYPUILDQBYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379434 | |
| Record name | 1-Iodo-2-(pentafluoroethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-17-1 | |
| Record name | 1-Iodo-2-(pentafluoroethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



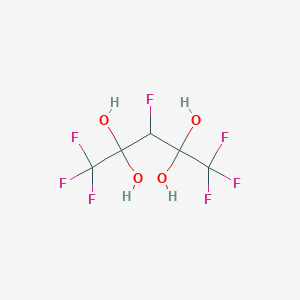
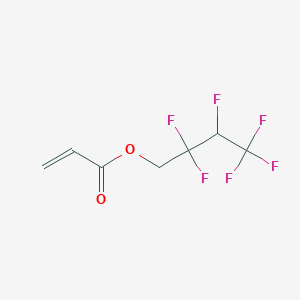
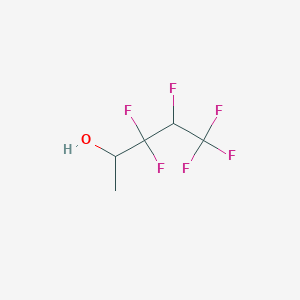
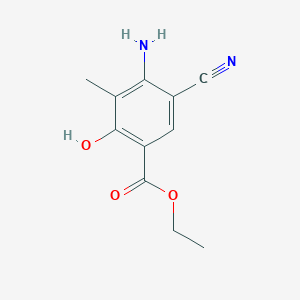
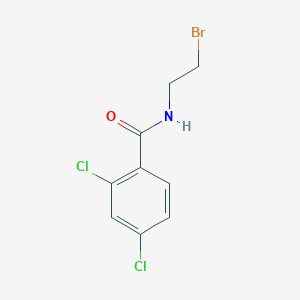

![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305518.png)
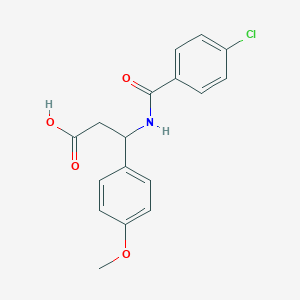
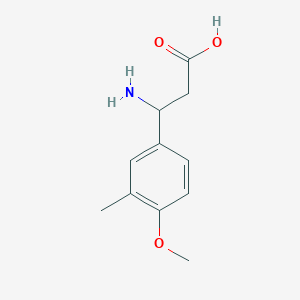
![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)
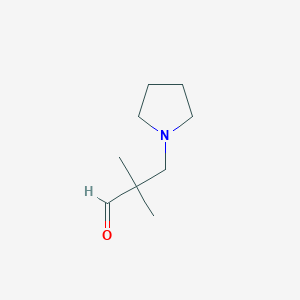
![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)
![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)
